N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

Übersicht

Beschreibung

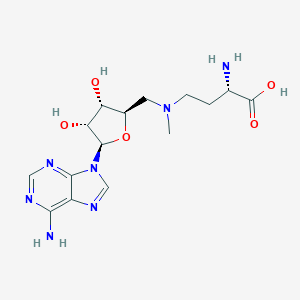

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (AdoMDB; CAS 111770-79-7) is a synthetic purine nucleoside analogue classified under experimental compounds (DrugBank ID: DB03458) . Its molecular formula is C₁₅H₂₃N₇O₅, with a molecular weight of 381.39 g/mol and a polar surface area (PSA) of 186 Ų . Structurally, it consists of a 2,4-diaminobutanoic acid backbone modified by an adenosyl group attached to the N(4) position and a methyl group on the same nitrogen. Synonyms include aza-AdoMet and S-5'-azamethionine-5'-deoxyadenosine, reflecting its resemblance to S-adenosylmethionine (SAMe) in methylation pathways .

AdoMDB is marketed as a research chemical by suppliers like Dayang Chem (Hangzhou) Co., Ltd., with applications in enzymology and methyltransferase inhibition studies . Its synthesis involves coupling adenine to the modified diaminobutanoic acid scaffold, though detailed synthetic routes are proprietary .

Biologische Aktivität

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (also known as adenosyl-2,4-DAB) is a compound with significant biological activity, particularly in the context of its role as a substrate and inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is a derivative of 2,4-diaminobutanoic acid (2,4-DAB), which is known for its neurotoxic properties and involvement in metabolic pathways. The compound is characterized by the addition of an adenosyl group, which enhances its biological activity and interaction with various enzymes.

The primary mechanism through which this compound exerts its effects is through inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). Elevated NNMT levels have been associated with several diseases, including cancer and neurodegenerative disorders. Recent studies have shown that this compound acts as a potent bisubstrate inhibitor of NNMT with a Ki value of 1.6 nM .

Table 1: Inhibition Potency of this compound

| Compound | Enzyme Target | Ki (nM) | IC50 (μM) |

|---|---|---|---|

| N(4)-Adenosyl-N(4)-methyl-2,4-DAB | NNMT | 1.6 | 1.9 (48h treatment) |

| LL320 | NNMT | 1.6 | 7.9 (24h treatment) |

Antitumoral Activity

This compound has demonstrated notable antitumoral activity in vitro. It is transported into cells via the System A amino acid transporter, leading to significant uptake in glioma cells. This concentrated uptake can result in cellular lysis due to osmotic pressure changes .

Neuroprotective Effects

The compound's neuroprotective effects are attributed to its ability to modulate NNMT activity. By inhibiting this enzyme, it may help reduce the accumulation of toxic metabolites associated with neurodegenerative diseases. Studies suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and other forms of dementia .

Case Studies and Research Findings

- Study on NNMT Inhibition : A study published in ACS Journal highlighted the development of LL320, a bisubstrate inhibitor linked to this compound. This research found that prolonged exposure to the compound resulted in enhanced cellular inhibition of NNMT .

- Antitumor Efficacy : Research conducted on human glioma cells revealed that this compound could induce significant cytotoxicity through enhanced uptake mechanisms .

- Biosynthesis Pathways : Investigations into the biosynthetic pathways of 2,4-DAB suggest that understanding these mechanisms could lead to novel applications in biotechnology and medicine .

Wissenschaftliche Forschungsanwendungen

Biosynthesis Studies

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid is significant in the study of biosynthetic pathways in various organisms, particularly cyanobacteria. Research indicates that this compound may be synthesized through the aspartate 4-phosphate pathway or via S-adenosyl-L-methionine (SAM) dependent pathways. Understanding these biosynthetic routes is crucial for elucidating the ecological roles of cyanobacteria and their potential neurotoxicity due to compounds like 2,4-diaminobutanoic acid (2,4-DAB) .

Neurotoxicity Research

The compound has been implicated in neurotoxicological studies, particularly concerning cyanobacterial blooms that produce neurotoxins. The presence of 2,4-DAB and its structural analogs in aquatic environments raises concerns about human health and ecological impacts. Recent studies have focused on the identification and quantification of these neurotoxins using advanced techniques like tandem mass spectrometry (MS/MS), which enhances detection limits and reduces interference .

Pharmacological Investigations

While this compound is not currently approved for clinical use, its pharmacological properties are being explored. Investigations into its interactions with biological systems suggest potential applications in drug development, particularly in targeting specific metabolic pathways or as a model compound for designing new therapeutics .

Case Study 1: Cyanobacterial Neurotoxins

In a study conducted by Mantas et al., the biosynthesis of 2,4-DAB was analyzed across various cyanobacterial species. The research utilized genomic approaches to identify key enzymes involved in the synthesis pathways and assessed their ecological implications. The findings indicated that certain species possess the genetic machinery necessary for producing neurotoxic compounds, highlighting the importance of monitoring these organisms in freshwater ecosystems .

Case Study 2: Environmental Monitoring Techniques

Another significant study involved the development of molecular genetic methods for early detection of cyanobacteria capable of producing neurotoxins like 2,4-DAB. Techniques such as polymerase chain reaction (PCR) were employed to target specific genes associated with toxin production, allowing for timely intervention in affected water bodies .

Data Tables

| Application Area | Description |

|---|---|

| Biosynthesis Studies | Investigating metabolic pathways in cyanobacteria |

| Neurotoxicity Research | Assessing the impact of cyanobacterial toxins on health |

| Pharmacological Investigations | Exploring potential therapeutic applications |

Q & A

Q. What analytical techniques are recommended for structural confirmation of N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid in synthetic samples?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemistry and confirm methyl/adenosyl group positions. Compare with reference spectra of related diamino acids (e.g., 2,4-diaminobutanoic acid derivatives) .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) or gas chromatography-MS (GC-MS) to verify molecular weight and fragmentation patterns, as demonstrated in meteoritic diamino acid analysis .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amine, carboxyl) using IR data from analogs like 4-aminobutanoic acid .

- Chromatographic Purity Checks: Use reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against synthetic standards .

Q. How can researchers address contradictions in reported enzymatic stability of derivatives of this compound?

Advanced Research Considerations:

Discrepancies may arise from:

- Stereochemical Variations: Ensure enantiomeric purity using chiral HPLC or capillary electrophoresis, as D/L isomers (e.g., 2,4-diaminobutanoic acid) exhibit divergent biological activities .

- Protease-Specific Assay Conditions: Test stability against trypsin, plasma proteases, or bacterial proteases under standardized pH/temperature conditions .

- Purity Validation: Confirm sample integrity via NMR and MS to rule out degradation byproducts .

- Comparative Studies: Cross-reference results with structurally similar compounds (e.g., L-2,4-diaminobutanoic acid in antimicrobial peptides) .

Q. What synthetic strategies are effective for incorporating this compound into peptide chains?

Methodological Approach:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected this compound. Activate the carboxyl group with HBTU/HOBt and couple to resin-bound peptides .

- Protection of Reactive Groups: Temporarily protect the adenosyl moiety with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during elongation .

- Post-Synthetic Modifications: After cleavage, deprotect adenosyl groups using trifluoroacetic acid (TFA) .

Q. How do computational methods aid in studying interactions between this compound and biological targets?

Advanced Computational Tools:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., charge distribution) to predict binding affinity with enzymes or receptors, as done for chalcone derivatives .

- Molecular Docking: Simulate interactions with proteins (e.g., methyltransferases) using software like AutoDock Vina. Focus on adenosyl group orientation .

- Molecular Dynamics (MD): Assess conformational stability in aqueous environments to guide rational design .

Q. What role do the adenosyl and methyl modifications play in metabolic resistance?

Mechanistic Insights:

- Methylation (N(4)-methyl): Sterically shields the amino group from proteolytic cleavage, similar to L-2,4-diaminobutanoic acid (Dab) in protease-resistant peptides .

- Adenosylation (N(4)-adenosyl): Enhances binding to ATP-dependent enzymes (e.g., methyltransferases), potentially altering substrate recognition .

- Validation: Perform stability assays in plasma or bacterial lysates, comparing modified vs. unmodified analogs .

Q. How can chromatographic methods be optimized for purity assessment?

Optimization Strategies:

- Column Selection: Use C18 columns (4.6 × 250 mm, 5 µm) for reverse-phase separation.

- Mobile Phase: Gradient elution with 0.1% TFA in water/acetonitrile (5–95% over 30 min) .

- Detection Parameters: Monitor at 210 nm (amine absorption) and validate purity >95% by peak integration .

Q. What are the challenges in distinguishing stereoisomers of this compound?

Advanced Analytical Solutions:

- Chiral Chromatography: Use β-cyclodextrin columns to resolve D/L isomers, as applied to meteoritic 2,4-diaminobutanoic acid .

- Circular Dichroism (CD): Compare CD spectra with enantiopure standards to confirm configuration .

- X-ray Crystallography: Resolve crystal structures to unambiguously assign stereochemistry .

Q. How does this compound compare to other diamino acids in biological systems?

Comparative Analysis:

- Bioactivity: Unlike 4-aminobutanoic acid (GABA), which is a neurotransmitter, N(4)-adenosylated derivatives may act as enzyme cofactors or inhibitors .

- Stability: Methylation enhances proteolytic resistance compared to unmodified 2,4-diaminobutanoic acid .

- Synthetic Utility: Adenosine-modified amino acids are rare; their incorporation into peptides requires specialized protecting groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

2,4-Diaminobutanoic Acid (DABA; CAS 305-62-4)

Structural Differences :

- DABA (C₄H₁₀N₂O₂) lacks the adenosyl and methyl groups present in AdoMDB, retaining only the 2,4-diaminobutanoic acid core .

- Molecular Weight : 118.13 g/mol (vs. 381.39 g/mol for AdoMDB) .

Table 1: Structural and Physicochemical Comparison

| Property | AdoMDB | DABA |

|---|---|---|

| Molecular Formula | C₁₅H₂₃N₇O₅ | C₄H₁₀N₂O₂ |

| Molecular Weight (g/mol) | 381.39 | 118.13 |

| PSA (Ų) | 186 | ~90 (estimated) |

| Key Functional Groups | Adenosyl, methyl, diamino | Diamino, carboxylate |

| Biological Role | Methylation studies | Metabolic intermediate |

4-Aminobutanoic Acid (GABA; CAS 56-12-2)

Structural Differences :

- GABA (C₄H₉NO₂) has a single amino group at the γ-position, contrasting with AdoMDB’s dual amino groups and adenosyl modification .

5'-Deoxy-5'-Methylthioadenosine (MTA; Compound 18 in )

Structural Similarities :

- MTA (CAS 2457-80-9) shares the adenosyl group with AdoMDB but replaces the diaminobutanoic acid with a methylthio group .

Functional Contrasts :

- MTA is a natural byproduct of polyamine synthesis, acting as a feedback inhibitor of methyltransferases.

Vorbereitungsmethoden

Enzymatic Biosynthesis via the Aspartate 4-Phosphate Pathway

Pathway Overview

The aspartate 4-phosphate pathway, utilized by cyanobacteria and other microorganisms, represents a primary biosynthetic route for 2,4-diaminobutanoic acid (2,4-DAB), the backbone of Adomdb . Key enzymes include:

-

Aspartate transaminase (EC 2.6.1.1): Catalyzes the reversible transamination of glutamate and oxaloacetate to aspartate.

-

Aspartate kinase (EC 2.7.2.4): Phosphorylates aspartate to form aspartyl-4-phosphate.

-

Aspartate-semialdehyde dehydrogenase (EC 1.2.1.11): Reduces aspartyl-4-phosphate to aspartate-4-semialdehyde.

Formation of 2,4-DAB

In cyanobacteria such as Nodularia sp. NIES-3585 and Calothrix brevissima NIES-22, diaminobutanoate-2-oxo-glutarate transaminase (EC 2.6.1.76) converts aspartate-4-semialdehyde to 2,4-DAB via transamination . This enzyme is often co-localized with diaminobutanoate decarboxylase (EC 4.1.1.86) in hybrid NRPS-polyketide synthase (PKS) clusters, suggesting a role in secondary metabolite biosynthesis (Table 1).

Table 1: Cyanobacterial Species Encoding Enzymes for 2,4-DAB Biosynthesis

| Species | Diaminobutanoate Transaminase | Diaminobutanoate Decarboxylase |

|---|---|---|

| Nodularia sp. NIES-3585 | Present | Absent |

| Calothrix brevissima | Present | Present |

Methylation and Adenosylation

The N(4)-methyl and adenosyl groups are introduced via S-adenosyl-L-methionine (SAM) -dependent methyltransferases and adenosyltransferases. In Trichormus variabilis ATCC 29413, SAM donates the methyl group to 2,4-DAB, while adenosine is transferred from ATP via a nucleotidyltransferase . This step is critical for achieving the final Adomdb structure.

Chemical Synthesis Strategies

Conjugate Addition for Diaminobutanoic Acid Backbone

The diaminobutanoic acid moiety is synthesized via 1,4-conjugate addition to dehydroalanine (Dha) . Using lithium hexamethyldisilazide (LHMDS) as a base, malonate nucleophiles (e.g., diethyl malonate) add to Dha in tetrahydrofuran (THF), forming the carbon skeleton with high enantiomeric purity (Scheme 1) .

Scheme 1: Synthesis of 2,4-Diaminobutanoic Acid via Conjugate Addition

Selective Methylation and Adenosylation

-

Methylation : The γ-amine of 2,4-DAB is selectively methylated using methyl iodide () in the presence of Boc-protected α-amine.

-

Adenosylation : The adenosyl group is introduced via Mitsunobu coupling, utilizing 5'-deoxy-5'-iodoadenosine and triphenylphosphine (PPh) in dimethylformamide (DMF) .

Table 2: Reaction Conditions for Key Chemical Steps

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Methylation | , KCO | 25°C | 78 |

| Adenosylation | 5'-Iodoadenosine, PPh | 40°C | 65 |

Hybrid NRPS-PKS Pathways in Cyanobacteria

Gene Cluster Analysis

In Stanieria cyanosphaera PCC 7437, Adomdb biosynthesis is linked to NRPS-independent siderophore (NIS) clusters . These clusters encode diaminobutanoate transaminases alongside ectoine synthases, enabling simultaneous production of siderophores (e.g., schizokinen) and Adomdb.

Fermentation and Yield Optimization

Large-scale production employs Cyanobacterium aponinum PCC 10605 in iron-limited media to induce siderophore and Adomdb biosynthesis. Yields reach 120 mg/L under optimized conditions (pH 7.2, 25°C, 12:12 light-dark cycle) .

Eigenschaften

CAS-Nummer |

111770-79-7 |

|---|---|

Molekularformel |

C15H23N7O5 |

Molekulargewicht |

381.39 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |

InChI |

InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |

InChI-Schlüssel |

JISVTSUBJCPLSV-TWBCTODHSA-N |

SMILES |

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomerische SMILES |

CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Key on ui other cas no. |

111770-79-7 |

Synonyme |

AdoMDB N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.